molecular formula C12H15Cl B1421500 2-Chloro-5-(4-methylphenyl)-1-pentene CAS No. 1143461-43-1

2-Chloro-5-(4-methylphenyl)-1-pentene

Cat. No. B1421500
M. Wt: 194.7 g/mol
InChI Key: UIXCNRNXFCZITB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Isomerization and Characterization

  • Impurity Characterization in Methamphetamine Synthesis : A study by Toske et al. (2017) identified an impurity in certain methamphetamine exhibits as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride. This compound was produced during the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate, serving as a marker compound for this synthesis method (Toske et al., 2017).

  • Olefin Reactions with Chromyl Chloride : Research by Stairs, Diaper, and Gatzke (1963) found that chromyl chloride reacts with various olefins, including 2-methyl-1-pentene, producing significant amounts of α-chloro carbonyl compounds and some α,β-unsaturated carbonyl compounds (Stairs, Diaper, & Gatzke, 1963).

Structural Studies

  • Study of β-Iminoamines : Brownstein, Gabe, and Prasad (1983) investigated the structure of β-iminoamines, including 2-N-phenylamino-4-N-phenylimino-2-pentene, revealing insights into their bonding and symmetry (Brownstein, Gabe, & Prasad, 1983).

Catalysis and Polymerization

  • Hydroisomerization of Olefins : A study by Bond and Hillyard (1968) on the catalysis of hydroisomerization of olefins, including 1-pentene, provided insights into the isomerization process and its rate relative to hydrogenation (Bond & Hillyard, 1968).

  • Polymerization of 1-Pentene and 4-Methyl-1-Pentene : Descour et al. (2011) investigated the polymerization of 1-pentene and 4-methyl-1-pentene using various zirconocene catalysts, exploring the effects of polymerization conditions and substituents on the catalysts (Descour et al., 2011).

Thermal Analysis

  • Syntheses and Thermal Analyses of β-Diketiminates : Patil et al. (2013) synthesized and characterized various β-diketiminates, including 2-(2,6-diisopropylphenyl)amino-4-(4-methylphenyl)imino-2-pentene, using spectroscopic methods and thermal analyses (Patil et al., 2013).

Pyrolysis and Gas Phase Reactions

  • Pyrolysis of Alkenyl Chlorides : Chuchani, Hernándeza, and Martín (1979) studied the gas phase pyrolysis of alkenyl chlorides, including 5-chloro-1-pentene, providing insights into the mechanism and kinetics of these reactions (Chuchani, Hernándeza, & Martín, 1979).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-chloropent-4-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXCNRNXFCZITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-methylphenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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